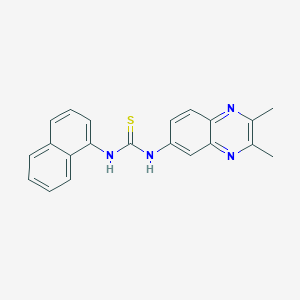![molecular formula C23H17BrN2O3 B5976729 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5976729.png)
6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. For example, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, this compound also inhibits the activity of the protein NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound also inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been extensively studied for its potential applications in these fields, and its mechanism of action has been partially elucidated. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. One direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy and safety in vivo. Another direction is the development of new synthesis methods for this compound that may improve its yield and solubility. Additionally, the study of analogs of this compound may lead to the development of more potent and selective anticancer and anti-inflammatory agents.
合成法
The synthesis of 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been reported in the literature through various methods. One of the methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-(4-hydroxy-3-methoxyphenyl)-2-nitroethylene. The nitro group of 2-(4-hydroxy-3-methoxyphenyl)-2-nitroethylene is then reduced using palladium on carbon and hydrogen gas to form 2-(4-hydroxy-3-methoxyphenyl)ethene. This compound is then reacted with 2-aminobenzophenone in the presence of acetic acid and hydrobromic acid to form 6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone.
科学的研究の応用
6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes.
特性
IUPAC Name |
6-bromo-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-29-21-13-15(7-11-20(21)27)8-12-22-25-19-10-9-16(24)14-18(19)23(28)26(22)17-5-3-2-4-6-17/h2-14,27H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIYBUORJKVXBZ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976656.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)
![[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)
![5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5976693.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)
![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)
![2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976731.png)